molecular formula C25H23NO5S B2508294 3-hydroxy-5-(3-methoxyphenyl)-1-(p-tolyl)-4-tosyl-1H-pyrrol-2(5H)-one CAS No. 1040634-29-4

3-hydroxy-5-(3-methoxyphenyl)-1-(p-tolyl)-4-tosyl-1H-pyrrol-2(5H)-one

Cat. No. B2508294
CAS RN: 1040634-29-4
M. Wt: 449.52
InChI Key: XOPOWZXCFBLBSS-UHFFFAOYSA-N
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Description

3-hydroxy-5-(3-methoxyphenyl)-1-(p-tolyl)-4-tosyl-1H-pyrrol-2(5H)-one, also known as HMT, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. HMT belongs to the family of pyrrole derivatives and has shown promising results in various preclinical studies.

Scientific Research Applications

Synthesis and Structural Analysis

This compound falls within the category of pyrrole derivatives, which are known for their diverse applications in pharmaceuticals, materials science, and as intermediates in organic synthesis. Pyrrole derivatives, including those with methoxyphenyl and tosyl groups, are often synthesized to explore their structural, electronic, and photophysical properties. For instance, the formation of metal-lustrous organic crystals from pyrrole derivatives showcases the potential of these compounds in creating materials with unique optical properties (Ogura et al., 2006). Furthermore, the synthesis and properties of 1-aminocarbonylmethyl-5-aryl- 4-aroyl-3-hydroxy-3-pyrrolin-2-ones highlight the reactivity and potential utility of these compounds in developing new chemical entities with possible biological activity (Gein & Pastukhova, 2020).

Potential Applications

The applications of similar pyrrole derivatives span from materials science to pharmaceuticals. For example, the study on substituted Pyrrolo[3,4-a]carbazoles indicates the versatility of pyrrole derivatives in synthesizing complex molecules that could have applications in drug development and materials science (Bleile et al., 2005). Additionally, pyrrole derivatives synthesized under catalyst-free and solvent-free conditions underscore the push towards greener chemistry practices, which is critical for sustainable development (Niknam & Mojikhalifeh, 2014).

The crystal structure analysis of 4-hydroxy-5-(4-methoxyphenyl)pyrrolidin-2-one provides insights into the molecular arrangement and potential intermolecular interactions, which could inform the design of materials with specific properties (Mohammat et al., 2008). Similarly, calix[4]pyrroles that contain deep cavities and fixed walls have shown unique anion binding properties, which could be exploited in sensor technology or molecular recognition (Anzenbacher et al., 1999).

properties

IUPAC Name

4-hydroxy-2-(3-methoxyphenyl)-1-(4-methylphenyl)-3-(4-methylphenyl)sulfonyl-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO5S/c1-16-7-11-19(12-8-16)26-22(18-5-4-6-20(15-18)31-3)24(23(27)25(26)28)32(29,30)21-13-9-17(2)10-14-21/h4-15,22,27H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOPOWZXCFBLBSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(C(=C(C2=O)O)S(=O)(=O)C3=CC=C(C=C3)C)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-hydroxy-5-(3-methoxyphenyl)-1-(p-tolyl)-4-tosyl-1H-pyrrol-2(5H)-one

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